(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
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Overview
Description
®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with formaldehyde in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of ®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which ®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
2,2-Dimethyl-1,3-dioxane: A related compound without the hydroxyl group, used in different chemical applications.
®-1,3-Dioxan-4-ylmethanol: A similar compound with a different substitution pattern on the dioxane ring.
Uniqueness
®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its chiral nature makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial .
Properties
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPDSDOOGPPBS-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@@H](O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453737 |
Source
|
Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136522-85-5 |
Source
|
Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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